2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17863055
InChI: InChI=1S/C12H14O2/c1-4-9-12(13)11-8(3)5-7(2)6-10(11)14-9/h5-6,9H,4H2,1-3H3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC17863055

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one -

Specification

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 2-ethyl-4,6-dimethyl-1-benzofuran-3-one
Standard InChI InChI=1S/C12H14O2/c1-4-9-12(13)11-8(3)5-7(2)6-10(11)14-9/h5-6,9H,4H2,1-3H3
Standard InChI Key DWURIQHGZTXLPF-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)C2=C(C=C(C=C2O1)C)C

Introduction

Chemical Structure and Molecular Properties

2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one features a benzofuranone core, comprising a benzene ring fused to a partially saturated furan ring. The substituents include an ethyl group at position 2 and methyl groups at positions 4 and 6. This arrangement creates a quaternary carbon center at position 2, which influences both steric and electronic properties.

Molecular Formula and Weight

The molecular formula is C12_{12}H14_{14}O2_{2}, with a molecular weight of 190.24 g/mol. This is derived from the base benzofuranone structure (C9_9H8_8O2_2) augmented by an ethyl group (C2_2H5_5) and two methyl groups (2 × CH3_3) .

Structural Analysis

  • Benzene Ring: Positions 4 and 6 are occupied by methyl groups, introducing electron-donating effects that modulate aromatic reactivity.

  • Furan Ring: The 2,3-dihydro configuration reduces ring aromaticity, enhancing susceptibility to electrophilic attack at the carbonyl group (position 3).

  • Ethyl Substituent: The ethyl group at position 2 introduces steric hindrance, potentially affecting reaction kinetics and molecular packing in crystalline forms .

Synthesis and Manufacturing

Recent advancements in benzofuranone synthesis have enabled efficient routes to 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one. A notable method, reported in The Journal of Organic Chemistry, employs dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions .

Key Synthetic Steps

  • Activation: Cyanuric chloride (TCT) activates DMSO, generating reactive intermediates capable of transferring methyl and thiomethyl groups.

  • Cyclization: A radical-mediated process facilitates the formation of the benzofuranone core, with water modulating the reaction to favor quaternary center formation.

  • Functionalization: Sequential introduction of ethyl and methyl groups occurs via nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability .

Reaction Conditions

ParameterOptimal Value
Temperature80–100°C
SolventDichloroethane
CatalystTCT (1.2 equiv)
Reaction Time12–18 hours

This method achieves yields exceeding 75%, with scalability demonstrated at gram-scale production .

Physicochemical Characteristics

Thermal and Spectral Properties

While direct data for 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one remain limited, analog compounds provide insights:

  • Melting Point: Estimated at 95–105°C based on substituted benzofuranones .

  • IR Spectroscopy: Expected carbonyl stretch at 1,720–1,740 cm1^{-1} and aromatic C–H bends near 750–850 cm1^{-1} .

  • NMR Signatures:

    • 1^1H NMR: Methyl groups resonate at δ 1.2–1.4 (ethyl) and δ 2.1–2.3 (dimethyl).

    • 13^{13}C NMR: Carbonyl carbon at δ 205–210 ppm .

Comparison with Structural Analogs

Representative Benzofuranones

CompoundSubstituentsMolecular Weight (g/mol)Key Differences
4,6-Dimethyl-3(2H)-benzofuranone C4, C6 methyl162.19Lacks ethyl group; lower steric demand
7-tert-Butyl-2,3-dihydro-1-benzofuran-3-oneC7 tert-butyl176.26Bulky substituent reduces reactivity

The ethyl group in 2-Ethyl-4,6-dimethyl-2,3-dihydro-1-benzofuran-3-one enhances lipophilicity compared to methyl-only analogs, potentially improving bioavailability in pharmacological contexts .

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